molecular formula C14H14N2O2 B2955458 Benzyl N-(5-methylpyridin-2-YL)carbamate CAS No. 63272-28-6

Benzyl N-(5-methylpyridin-2-YL)carbamate

Cat. No.: B2955458
CAS No.: 63272-28-6
M. Wt: 242.278
InChI Key: NLEYFKKFLQHFNG-UHFFFAOYSA-N
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Description

Benzyl N-(5-methylpyridin-2-yl)carbamate is a carbamate derivative featuring a benzyl group linked to a carbamate moiety, which is further substituted at the nitrogen atom with a 5-methylpyridin-2-yl group. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility. Carbamates are widely employed as protecting groups for amines in organic synthesis, intermediates in drug development, and as bioactive scaffolds in enzyme inhibition studies.

Properties

IUPAC Name

benzyl N-(5-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-11-7-8-13(15-9-11)16-14(17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEYFKKFLQHFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-(5-methylpyridin-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 5-methylpyridin-2-amine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to produce the carbamate. This one-pot procedure offers an efficient route to the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(5-methylpyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate into amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Benzyl N-(5-methylpyridin-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl N-(5-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Benzyl N-(5-methylpyridin-2-yl)carbamate with structurally related pyridylcarbamates, focusing on synthesis, physicochemical properties, and applications.

Structural and Substituent Variations

2.1.1. Pyridylcarbamates with Different Substitution Patterns
  • Properties: Exhibits intra-layer N–H⋯N hydrogen bonding and C–O⋯O–C interactions (O⋯O = 3.06 Å), influencing crystallinity .
  • Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate (CAS 1218790-32-9): Synthesis: Likely involves Suzuki coupling precursors. Properties: Molecular weight 354.2 g/mol; contains a boronate ester for cross-coupling reactivity. Computed properties include 1 hydrogen bond donor, 5 acceptors, and high topological polar surface area (69.7 Ų) . Comparison: The boronate ester enhances utility in Suzuki reactions, whereas the target compound’s methyl group may favor stability or specific binding interactions.
2.1.2. Methyl-Substituted Pyridylcarbamates
  • Methyl (5-benzyloxy-3,4,6-trimethylpyridin-2-yl)carbamate (15a) :
    • Synthesis : Derived from 5-benzyloxy-3,4,6-trimethylpyridin-6-amine using methyl chloroformate and K₂CO₃ .
    • Comparison : Multiple methyl groups increase hydrophobicity and steric bulk, which may reduce solubility compared to the target compound.

Carbamates with Alternative Protecting Groups

  • tert-Butyl N-(azabicycloheptanyl)carbamates (CAS 880545-32-4, 134575-17-0):
    • Applications : Used as intermediates in constrained bicyclic amine synthesis. The tert-butyl group offers acid-labile protection, contrasting with the base-stable benzyl group in the target compound .
  • Phenylmethyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate (FT-0734074):
    • Properties : Chloropyrimidine substituent confers electrophilic reactivity, diverging from the pyridylmethyl focus of the target compound .

Data Tables

Table 1: Physicochemical Properties of Selected Carbamates

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Applications
This compound Not available ~272.3 (estimated) 5-methylpyridin-2-yl Synthesis intermediate
Benzyl N-(4-pyridyl)carbamate Not available ~243.3 (estimated) 4-pyridyl Crystallography studies
Benzyl 5-boronate-pyridin-2-ylcarbamate 1218790-32-9 354.2 Boronate ester Suzuki coupling precursor
Methyl (5-benzyloxy-3,4,6-trimethylpyridin-2-yl)carbamate Not available ~329.4 (estimated) 3,4,6-trimethyl, 5-benzyloxy Medicinal chemistry intermediate

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